molecular formula C7H8N2O2 B189571 Acetamide,N-(1-oxido-2-pyridinyl)- CAS No. 6994-14-5

Acetamide,N-(1-oxido-2-pyridinyl)-

Cat. No.: B189571
CAS No.: 6994-14-5
M. Wt: 152.15 g/mol
InChI Key: OUIRGRRJPINWIO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N-(1-oxido-2-pyridinyl)- typically involves the reaction of pyridine-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by acetylation with acetic anhydride . The reaction conditions usually include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-(1-oxido-2-pyridinyl)- undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Can be reduced to form amine derivatives.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Alkyl halides or acyl chlorides

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Acetamide,N-(1-oxido-2-pyridinyl)- has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Pyridine-2-carbaldehyde
  • Hydroxylamine
  • Acetylacetone

Uniqueness

Acetamide,N-(1-oxido-2-pyridinyl)- is unique due to its dual functionality as both a chelating agent and a reagent in organic synthesis. Its ability to form stable complexes with metal ions sets it apart from other similar compounds.

Properties

IUPAC Name

N-(1-hydroxypyridin-2-ylidene)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-6(10)8-7-4-2-3-5-9(7)11/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIRGRRJPINWIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1C=CC=CN1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6994-14-5
Record name NSC202541
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202541
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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